N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
Isoxazole and its derivatives are five-membered heterocyclic moieties commonly found in many commercially available drugs . They have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, CHN analysis, & single-crystal X-ray Crystallography .Chemical Reactions Analysis
The chemical reactions of isoxazole derivatives can be studied using density functional theory (DFT) analysis . This involves using the B3LYP methodology with a 6–311+ G (d, p) basis set to study the electronic structure of molecules and analysis of chemical reactivity descriptors .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be determined by their molecular formula, average mass, and monoisotopic mass .Scientific Research Applications
Synthesis and Biological Activity
Research on similar compounds, such as N-heterocyclic carbenes and carboxamide derivatives, emphasizes their role in the synthesis of novel organic molecules with potential therapeutic applications. For instance, studies on N-(ferrocenylmethyl)benzene-carboxamide derivatives have shown cytotoxic effects on breast cancer cell lines, suggesting the potential of these compounds in anticancer drug development (Kelly et al., 2007).
Catalysis
Compounds with structural features similar to the query have been explored for their catalytic properties, particularly in transition-metal catalysis. The development of N-heterocyclic carbene ligands derived from bioxazolines has been shown to enhance the efficiency of Suzuki-Miyaura cross-coupling reactions, a critical process in the synthesis of complex organic molecules (Altenhoff et al., 2004).
Materials Science
In materials science, the synthesis and optical properties of related compounds, such as diimidazole derivatives, have been explored. These studies aim at developing materials with specific optical characteristics, including fluorescence, which can be applied in sensors, imaging, and electronic devices (Chen et al., 2012).
Pharmacological Applications
The pharmacological activities of compounds structurally similar to the query have been extensively studied. For example, research on fluorine-18-labeled antagonists highlights the potential of these molecules in medical imaging and diagnostic applications, particularly in studying receptor distribution in the brain (Lang et al., 1999).
Future Directions
The future directions in the field of isoxazole derivatives involve developing efficient techniques for synthesizing a wide array of significant substructures for discovery and designing a drug . These techniques should be high yielding, environmentally benign, and easy to implement, with a rapid growth in structural diversity, by utilizing widely accessible reactants .
Mechanism of Action
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and their communication with each other.
Mode of Action
N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide acts as a positive allosteric modulator of SK channels . This means it binds to a site on the SK channels that is distinct from the primary active site, enhancing the channel’s response to calcium ions. This leads to an increase in the activity of the SK channels, resulting in hyperpolarization of the neuron and a consequent decrease in its firing rate .
Biochemical Pathways
The compound’s action on SK channels affects the olivo-cerebellar network , a part of the brain involved in motor control . By decreasing the firing rate of neurons in this network, the compound may help to reduce the dysfunction of oscillatory neuronal input to the motor cortex, which is associated with conditions like essential tremor .
Result of Action
The result of the compound’s action is a decrease in the firing rate of neurons in the olivo-cerebellar network . This could potentially lead to a reduction in the symptoms of conditions like essential tremor, which are thought to be caused by dysfunction in this network .
properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c15-14(16)7-5-9(6-8-14)17-13(19)12-10-3-1-2-4-11(10)20-18-12/h9H,1-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFKEGIPRIPPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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